molecular formula C12H7FS B064734 2-Fluorodibenzothiophene CAS No. 177586-38-8

2-Fluorodibenzothiophene

Cat. No. B064734
M. Wt: 202.25 g/mol
InChI Key: BPLYKMXTWAGZAL-UHFFFAOYSA-N
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Description

2-Fluorodibenzothiophene is a chemical compound with the molecular formula C12H7FS. It has a molecular weight of 202.25 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Fluorodibenzothiophene consists of a dibenzothiophene core with a fluorine atom attached to one of the carbon atoms . The exact structure can be represented by the SMILES notation: C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluorodibenzothiophene are not available, it’s worth noting that machine learning algorithms have been developed and proved successful in the task of chemical reaction prediction .


Physical And Chemical Properties Analysis

2-Fluorodibenzothiophene has a molecular weight of 202.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Antitumor Properties : A series of new 2-phenylbenzothiazoles, which are structurally related to 2-Fluorodibenzothiophene, have been synthesized and evaluated for their antitumor properties against various human cancer cell lines. Compounds in this series, including fluorinated 2-arylbenzothiazoles, have shown potent and selective inhibitory activity, especially against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).

  • Selective Estrogen Receptor Modulators (SERMs) : Research on the 2-arylbenzothiophene core of raloxifene, a well-known SERM, indicates that modifications to this core, including fluorination, significantly influence its ability to bind to estrogen receptors and inhibit cancer cell proliferation. These modifications also impact the compound's tissue-selectivity in estrogen-related activities (Grese et al., 1997).

  • Positron Emission Tomography (PET) Imaging Agents : Carbon-11 labeled fluorinated 2-arylbenzothiazoles have been developed as potential PET imaging agents for cancer diagnosis. These compounds, derived from 2-Fluorodibenzothiophene analogs, could serve as novel probes for imaging tyrosine kinase activity in cancers (Wang et al., 2006).

  • Dibenzothiophene-Based Chemosensors : Novel dibenzothiophene-based compounds have been synthesized for the detection of cyanide ions. These compounds demonstrate significant fluorescence attenuation and color change in response to cyanide, indicating their potential application as chemosensors (Zou et al., 2021).

  • Pharmacological Studies of Raloxifene Analogues : Analogs of raloxifene with modifications to the 2-arylbenzothiophene core have been studied for their activity as SERMs. These studies have led to the identification of compounds with potent effects on bone and cholesterol metabolism, without estrogen-like stimulation of uterine tissue (Grese et al., 1998).

  • Synthesis of Functionalized Dibenzothiophene Derivatives : Anionic cyclization of benzyne-tethered aryllithiums has been used to synthesize regioselectively functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This process involves treating 2-fluorophenyl 2-iodophenylamines, ether, and thioether with t-BuLi and selected electrophiles, resulting in direct and regioselective formation of these derivatives (Sanz et al., 2006).

Safety And Hazards

While specific safety data for 2-Fluorodibenzothiophene was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-fluorodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYKMXTWAGZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565816
Record name 2-Fluorodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorodibenzothiophene

CAS RN

177586-38-8
Record name 2-Fluorodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AW Myers, WD Jones - Organometallics, 1996 - ACS Publications
… two C−S insertion isomers with 2-fluorodibenzothiophene and 2-methoxydibenzothiophene. … 2,1-d]thiophene, 2-fluorodibenzothiophene, and 2-methoxydibenzothiophene confirmed the …
Number of citations: 85 pubs.acs.org
NE Moustafa, JT Andersson - Fuel processing technology, 2011 - Elsevier
… The internal standard used for the quantifications was 2-fluorodibenzothiophene (2-FDBT) (99.9 wt.% purity) and was synthesized in our laboratory [21]. The solvent did not contain any …
Number of citations: 61 www.sciencedirect.com
B Schmid, JT Andersson - Analytical chemistry, 1997 - ACS Publications
… In the crude and the shale oil, the quantification was done with 20−30 mg of the oil, using 5-fluorobenzothiophene and 2-fluorodibenzothiophene as internal standards for the two- and …
Number of citations: 54 pubs.acs.org
T Schade, JT Andersson - Energy & fuels, 2006 - ACS Publications
… 2-Fluorodibenzothiophene as the internal standard was added before sample workup and … AED on the sulfur emission line using 2-fluorodibenzothiophene as the internal standard. The …
Number of citations: 56 pubs.acs.org
G Drabner, H Budzikiewicz - Journal of Mass Spectrometry, 1995 - Wiley Online Library
… and the resulting diazonium chloride was converted into the diazonium borofluorideZ3 and decomposed thermally by sublimationz4 (9OoC, 133 Pa), yielding 2fluorodibenzothiophene (…
F Traulsen, JT Andersson, MG Ehrhardt - Analytica Chimica Acta, 1999 - Elsevier
… The resulting extracts were dried over anhydrous sodium sulphate, spiked with 2-fluorodibenzothiophene and 2-fluorodibenzothiophene sulphone as internal standards and …
Number of citations: 37 www.sciencedirect.com
JT Andersson, B Schmid - Journal of Chromatography A, 1995 - Elsevier
… The benzothiophenes were quantified using 5-fluorobenzothiophene whereas 2fluorodibenzothiophene was found to be suitable for the three-ring PASHs. Those fluoro derivatives …
Number of citations: 105 www.sciencedirect.com
B Yang, W Hou, K Zhang… - Journal of separation …, 2013 - Wiley Online Library
… ), 8-hydroxyquinoline (Merck), 2-fluorodibenzothiophene (Sigma), p-nitrobenzoyl chloride (… by addition of 2 μL internal standard (2-fluorodibenzothiophene) before GC–MS analysis. …
O van Rheinberg, K Lucka, H Köhne, T Schade… - Fuel, 2008 - Elsevier
… 2-Fluorodibenzothiophene as internal standard was added before sample workup and used for quantification of PASHs. By this method benzothiophene, dibenzothiophene and their …
Number of citations: 58 www.sciencedirect.com
K MOSS - 2012 - etheses.dur.ac.uk
Durham E-Theses Page 1 Durham E-Theses Novel Intramolecular Charge Transfer Materials and their Optoelectronic Properties MOSS, KATHRYN,CLARE How to cite: MOSS, …
Number of citations: 1 etheses.dur.ac.uk

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